molecular formula C12H24N2O2 B13428632 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine

Cat. No.: B13428632
M. Wt: 228.33 g/mol
InChI Key: WMCFOWCZFCLEQX-UHFFFAOYSA-N
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Description

3-(9-Methoxy-6-oxa-2-azaspiro[45]decan-2-yl)propan-1-amine is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the spirocyclic structure. The intermediate product is then subjected to further reactions to introduce the methoxy and amine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . Substitution reactions often require catalysts and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine is unique due to its specific spirocyclic structure and the presence of both methoxy and amine functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine

InChI

InChI=1S/C12H24N2O2/c1-15-11-3-8-16-12(9-11)4-7-14(10-12)6-2-5-13/h11H,2-10,13H2,1H3

InChI Key

WMCFOWCZFCLEQX-UHFFFAOYSA-N

Canonical SMILES

COC1CCOC2(C1)CCN(C2)CCCN

Origin of Product

United States

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